molecular formula C28H46 B14750301 3-Methylcholesta-3,5-diene CAS No. 1249-79-2

3-Methylcholesta-3,5-diene

Cat. No.: B14750301
CAS No.: 1249-79-2
M. Wt: 382.7 g/mol
InChI Key: AZUUAEYWJRSEKQ-UHFFFAOYSA-N
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Description

3-Methylcholesta-3,5-diene is a steroidal compound characterized by the presence of a methyl group at the third carbon and double bonds at the third and fifth positions of the cholestane skeleton. This compound is part of the broader class of sterols, which are essential components of cell membranes and precursors to various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylcholesta-3,5-diene typically involves the modification of cholestane derivatives. One common method includes the treatment of cholest-5-en-3-one with methyl magnesium iodide, followed by chromatographic separation to yield 3-methylcholest-5-en-3a-ol and 3a-methylcholest-5-en-3p-ol . These intermediates can then be dehydrated to form this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar routes as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methylcholesta-3,5-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents like acetic anhydride in pyridine for acetylation reactions.

Major Products

Scientific Research Applications

3-Methylcholesta-3,5-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylcholesta-3,5-diene involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and permeability, influencing various cellular processes. Additionally, it may act as a precursor to other biologically active steroids, which exert their effects through specific molecular pathways .

Comparison with Similar Compounds

Similar Compounds

    Cholesta-3,5-diene: Lacks the methyl group at the third carbon.

    3-Methylcholest-5-en-3-one: Contains a ketone group instead of a double bond at the third position.

    3-Methylcholestane: Saturated version without double bonds.

Uniqueness

3-Methylcholesta-3,5-diene is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. The presence of both the methyl group and the double bonds allows for a variety of chemical modifications and interactions that are not possible with its analogs .

Properties

CAS No.

1249-79-2

Molecular Formula

C28H46

Molecular Weight

382.7 g/mol

IUPAC Name

3,10,13-trimethyl-17-(6-methylheptan-2-yl)-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C28H46/c1-19(2)8-7-9-21(4)24-12-13-25-23-11-10-22-18-20(3)14-16-27(22,5)26(23)15-17-28(24,25)6/h10,18-19,21,23-26H,7-9,11-17H2,1-6H3

InChI Key

AZUUAEYWJRSEKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CCC3C4CCC(C4(CCC3C2(CC1)C)C)C(C)CCCC(C)C

Origin of Product

United States

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